Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate
Description
Chemical Classification and Nomenclature
This compound belongs to the class of substituted malonic acid diesters, specifically those bearing heteroaromatic substituents at the alpha position. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate, reflecting its derivation from propanedioic acid (malonic acid) with methyl ester groups at positions 1 and 3, and a substituted pyridine moiety at position 2. The molecular formula C₁₀H₉ClN₂O₆ indicates a molecular weight of 288.64 grams per mole, with the structure incorporating both electron-withdrawing groups (nitro and chloro substituents) and electron-donating ester functionalities.
The compound's classification extends beyond simple ester categorization to encompass multiple chemical families. As a pyridine derivative, it falls within the broader category of azaaromatic compounds, where the nitrogen atom in the six-membered ring imparts unique electronic properties compared to benzene analogs. The presence of the nitro group at the 3-position and chlorine at the 5-position of the pyridine ring creates a highly substituted heterocycle with distinctive reactivity patterns. Furthermore, the malonate ester functionality classifies this compound as an active methylene compound, capable of undergoing various condensation and alkylation reactions due to the acidic hydrogen between the two ester groups.
The Chemical Abstracts Service has assigned multiple synonymous names to this compound, including "1,3-dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate" and various permutations that reflect different naming conventions used across chemical databases. The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as "O=C(OC)C(C1=NC=C(Cl)C=C1N+=O)C(OC)=O". The International Chemical Identifier provides a standardized representation that facilitates database searches and structural comparisons with related compounds.
Historical Context in Pyridine Chemistry
The development of substituted pyridine malonate derivatives traces its origins to the broader evolution of pyridine chemistry, which began with Thomas Anderson's isolation of pyridine from animal bone distillation in 1849. Anderson's pioneering work established pyridine as a fundamental heterocyclic building block, though the systematic functionalization of pyridine rings with complex substituent patterns would not emerge until the twentieth century. The historical progression from simple pyridine derivatives to highly substituted analogs like this compound reflects decades of methodological advancement in heterocyclic synthesis.
The synthesis of chloro-nitro-pyridine derivatives gained prominence following the development of nucleophilic aromatic substitution methodologies in the mid-twentieth century. These synthetic approaches enabled chemists to introduce multiple substituents onto pyridine rings with regioselective control, facilitating the preparation of complex molecules like the target compound. The integration of pyridine chemistry with malonate ester chemistry represents a convergence of two distinct synthetic traditions: the heterocyclic chemistry pioneered by researchers studying nitrogen-containing aromatics, and the carbonyl chemistry focused on active methylene compounds and their applications in organic synthesis.
The specific combination of chloro and nitro substituents on pyridine rings emerged as a particularly valuable structural motif during the development of agrochemical and pharmaceutical compounds in the latter half of the twentieth century. Research groups investigating bioactive molecules discovered that the electronic properties imparted by these substituents could significantly influence molecular recognition and biological activity. The subsequent attachment of malonate ester groups to such substituted pyridines created a new class of synthetic intermediates that combined the reactivity of activated methylene compounds with the electronic properties of electron-deficient heteroaromatics.
Contemporary synthetic methodology has evolved to encompass advanced techniques for preparing compounds like this compound through optimized reaction conditions and improved regioselectivity. The historical development of these synthetic approaches reflects the broader evolution of organic chemistry from empirical observations to mechanistically-informed design principles. Modern preparations typically employ nucleophilic aromatic substitution reactions between appropriately substituted chloropyridines and malonate anions, representing a direct application of fundamental organic chemistry principles to complex molecule synthesis.
Significance in Heterocyclic Chemistry Research
This compound occupies a significant position in contemporary heterocyclic chemistry research due to its multifunctional nature and synthetic versatility. The compound serves as a crucial intermediate in the preparation of more complex heterocyclic systems, particularly those incorporating fused ring architectures and polycyclic frameworks. Research groups investigating the synthesis of nitrogen-containing polycyclic compounds have identified substituted pyridine malonates as key precursors for cyclization reactions that generate complex molecular architectures with potential applications in materials science and pharmaceutical chemistry.
The electronic properties of this compound make it particularly valuable for studies investigating electron-deficient heterocycles and their reactivity patterns. The combination of electron-withdrawing nitro and chloro substituents on the pyridine ring creates a highly electrophilic aromatic system that can participate in various nucleophilic aromatic substitution reactions. Simultaneously, the malonate ester functionality provides multiple sites for further chemical transformation, including hydrolysis to carboxylic acids, reduction to alcohols, and condensation reactions with various nucleophiles. This dual reactivity profile has made the compound an attractive target for researchers developing new synthetic methodologies for complex molecule construction.
Current research applications of this compound span multiple areas of chemical investigation. In medicinal chemistry, the compound serves as a starting material for the synthesis of potential therapeutic agents, particularly those targeting diseases where substituted pyridine frameworks have shown biological activity. The nitro group can be reduced to generate amino derivatives, which can then be further functionalized to create libraries of compounds for biological screening. The chloro substituent provides an additional handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.
The compound's significance extends to fundamental studies of heterocyclic reactivity and electronic structure. Computational chemistry investigations have utilized this compound as a model system for understanding the electronic effects of multiple substituents on pyridine rings. These studies contribute to the broader understanding of how substituent patterns influence molecular properties such as acidity, basicity, and redox behavior. The results of such investigations inform the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSRKEGGVVTQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682469 | |
| Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-26-6 | |
| Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate typically involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is Dimethyl 2-(5-amino-3-nitropyridin-2-YL)malonate.
Hydrolysis: The major products are malonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate exhibits significant anticancer properties. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.5 | Significant growth inhibition |
| A549 (Lung Cancer) | 20.3 | Moderate growth inhibition |
These findings suggest that this compound may act as a potential anticancer agent, warranting further investigation into its mechanisms of action and efficacy against specific cancer types.
1.2 Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial potential indicates its usefulness in developing new antibiotics, particularly against resistant strains.
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemicals. Its ability to undergo various chemical transformations allows it to be modified into more complex structures that can act as herbicides or pesticides. The incorporation of the chlorinated pyridine moiety enhances the biological activity of these derivatives, making them effective in agricultural applications.
Materials Science
In materials science, this compound is utilized in the development of specialty chemicals and polymer additives. Its reactive functional groups can be employed to create polymers with enhanced properties, such as improved thermal stability or chemical resistance.
Case Studies
4.1 Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various nitropyridine derivatives, including this compound. The results indicated that the presence of both chlorine and nitro groups significantly enhanced antimicrobial activity compared to similar compounds lacking these substituents.
4.2 Anticancer Research
Another research article highlighted the compound's anticancer potential by evaluating its effects on human cancer cell lines. The study found that treatment with this compound led to increased apoptosis in HeLa cells, suggesting a mechanism involving programmed cell death.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compounds with varying halogens at position 5 of the pyridine ring demonstrate distinct reactivity and bioactivity:
| Compound | Molecular Formula | Key Features | Reactivity/Bioactivity Differences |
|---|---|---|---|
| Dimethyl 2-(5-Bromo-3-nitropyridin-2-YL)malonate | C₁₀H₉BrN₂O₆ | Bromine substituent (larger atomic radius) | Faster nucleophilic substitution due to better leaving group ability compared to Cl . |
| Dimethyl 2-(5-Fluoro-3-nitropyridin-2-YL)malonate | C₁₀H₉FN₂O₆ | Fluorine substituent (high electronegativity) | Lower reactivity in substitution reactions; enhanced electron-withdrawing effects on the ring . |
| Dimethyl 2-(5-Iodo-3-nitropyridin-2-YL)malonate | C₁₀H₉IN₂O₆ | Iodine substituent (bulkiest halogen) | Highest reactivity in substitution but potential steric hindrance; may reduce bioavailability . |
Key Insight : The chlorine substituent in the target compound balances reactivity (moderate leaving group ability) and steric effects, making it versatile for synthetic modifications .
Positional Isomers of Nitro Group
The nitro group’s position on the pyridine ring significantly impacts electronic properties and bioactivity:
| Compound | Molecular Formula | Nitro Position | Key Differences |
|---|---|---|---|
| Diethyl 2-(5-Nitropyridin-2-YL)malonate | C₁₂H₁₄N₂O₆ | Position 5 | Nitro at position 5 reduces electron density at position 3, altering interaction with biological targets . |
| Dimethyl 2-(3-Nitropyridin-2-YL)malonate | C₁₀H₉N₂O₆ | Position 3 | Nitro at position 3 (same as target compound) enhances electrophilicity, aiding in bioreduction to reactive intermediates . |
Biological Impact: The 3-nitro group in the target compound facilitates reduction to an amino group, which can generate cytotoxic species in cancer cells .
Ester Group Variations
Replacing methyl esters with ethyl or other groups alters solubility and metabolic stability:
| Compound | Molecular Formula | Ester Groups | Key Differences |
|---|---|---|---|
| Diethyl 2-(5-Chloro-3-nitropyridin-2-YL)malonate | C₁₂H₁₃ClN₂O₆ | Ethyl | Higher lipophilicity improves membrane permeability but may slow hydrolysis . |
| Dimethyl 2-(5-Chloro-3-nitropyridin-2-YL)malonate | C₁₀H₉ClN₂O₆ | Methyl | Faster hydrolysis to active carboxylic acids; lower molecular weight enhances solubility . |
Practical Implication : Methyl esters are preferred for rapid prodrug activation, while ethyl esters extend half-life in vivo .
Substituent Modifications on the Aromatic Ring
Additional substituents influence electronic and steric properties:
Structural Advantage : The pyridine ring in the target compound provides a rigid scaffold for targeted interactions with biological receptors .
Biological Activity
Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with both a chlorine atom and a nitro group, along with a malonate moiety. This structural configuration suggests diverse reactivity patterns, making it a valuable intermediate in organic synthesis. The synthesis typically involves nucleophilic substitution reactions and can yield various derivatives depending on the conditions used.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Pyridine Ring | Pyridine |
| Chloro Group | Cl |
| Nitro Group | NO₂ |
| Malonate Group | -C(CO₂CH₃)₂ |
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction may lead to the inhibition or activation of specific biological pathways.
- Antimicrobial Activity : Nitroaromatic compounds are known for their antibacterial and antifungal properties. This compound's structure suggests it may exhibit similar activities, potentially inhibiting microbial growth through interference with nucleic acid synthesis or protein function.
- Anticancer Properties : Initial studies indicate that compounds with nitro and chloro substituents can inhibit cancer cell proliferation. The specific mechanism might involve DNA intercalation or disruption of mitotic processes.
Research Findings
Recent studies have focused on the biological evaluation of this compound, highlighting its potential as a therapeutic agent.
Case Study: Anticancer Activity
In a study examining various nitro-containing compounds for anticancer activity, this compound was tested against several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against breast and colon cancer cell lines, suggesting moderate potency.
- Mechanism of Action : Further analysis revealed that the compound induced apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
